

5-Chloro-2,4-difluoroaniline CAS number 348-65-2 properties

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Compound of Interest

Compound Name: 5-Chloro-2,4-difluoroaniline

Cat. No.: B1360899

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An In-Depth Technical Guide to **5-Chloro-2,4-difluoroaniline** (CAS No. 348-65-2)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **5-Chloro-2,4-difluoroaniline**. This halogenated aniline is a critical building block in modern medicinal and agricultural chemistry, valued for the unique physicochemical properties it imparts to target molecules. This document provides an in-depth look at its properties, safety protocols, spectroscopic characteristics, and practical synthetic applications.

Core Compound Identity and Properties

5-Chloro-2,4-difluoroaniline is a polysubstituted aromatic amine. The strategic placement of two highly electronegative fluorine atoms and a chlorine atom on the aniline ring creates a unique electronic environment that influences its reactivity and the properties of its derivatives. It is typically supplied as an off-white to gray or yellow solid.^{[1][2]}

Physicochemical & General Data

The fundamental properties of **5-Chloro-2,4-difluoroaniline** are summarized below. Note that some parameters, such as boiling point and density, are often reported as predicted values due to the compound's nature as a synthetic intermediate.

Property	Value	Source(s)
CAS Number	348-65-2	[3][4]
Molecular Formula	C ₆ H ₄ ClF ₂ N	[4]
Molecular Weight	163.55 g/mol	[4]
IUPAC Name	5-chloro-2,4-difluoroaniline	[5]
Synonyms	1-Amino-5-chloro-2,4-difluorobenzene, 5-Chloro-2,4-difluorobenzenamine	[3]
Appearance	Off-white to gray solid	[2]
Melting Point	50-51 °C	[2][3]
Boiling Point	218.7 ± 35.0 °C (Predicted)	[2][3]
Density	1.5 ± 0.1 g/cm ³ (Predicted)	[3]
Flash Point	86.1 ± 25.9 °C (Predicted)	[3]
LogP	2.1 - 2.78 (Predicted)	[4]

Molecular Structure

The structure of **5-Chloro-2,4-difluoroaniline** is fundamental to its utility. The diagram below illustrates the connectivity and numbering of the aniline ring.

Caption: Molecular structure of **5-Chloro-2,4-difluoroaniline**.

Safety, Handling, and Storage

As a halogenated amine, **5-Chloro-2,4-difluoroaniline** requires careful handling. It is classified as harmful and an irritant. Adherence to established safety protocols is mandatory.

GHS Hazard Identification

The compound is classified under the Globally Harmonized System with the following hazards:

- H302: Harmful if swallowed.[4]

- H315: Causes skin irritation.[4]
- H318/H319: Causes serious eye damage/irritation.[4]
- H335: May cause respiratory irritation.[4]

The corresponding signal word is Danger or Warning, and pictograms include the health hazard and exclamation mark symbols.[6]

Laboratory Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.[6] An emergency eyewash station and safety shower must be readily accessible.[6]
- Eye Protection: Chemical safety goggles or a face shield are required.[6]
- Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[6]
- Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[6]
- Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[6]

First Aid Measures

- After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
- After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[6]
- After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6]
- After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Storage and Stability

The compound is stable under normal conditions.[6] For long-term integrity, it should be stored in a tightly sealed container in a dark, dry, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2] It is incompatible with strong oxidizing agents.[6]

Spectroscopic and Analytical Profile

Characterization of **5-Chloro-2,4-difluoroaniline** is typically achieved through standard analytical techniques. While a comprehensive public database of its spectra is not readily available, the expected characteristics can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one broad signal for the amine protons.
 - Aromatic Protons: The proton at C6 will appear as a triplet of doublets (td) due to coupling with the adjacent fluorine at C4 (ortho, $J \approx 8\text{-}9\text{ Hz}$) and the other fluorine at C2 (meta, $J \approx 5\text{-}6\text{ Hz}$). The proton at C3 will appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine at C4 (ortho) and the other fluorine at C2 (para, $J \approx 2\text{-}3\text{ Hz}$). These signals would typically appear between δ 6.5 and 7.5 ppm.
 - Amine Protons ($-\text{NH}_2$): A broad singlet is expected, typically between δ 3.5 and 4.5 ppm. The chemical shift can vary with concentration and solvent.
- ^{13}C NMR: The carbon spectrum will display six unique signals for the aromatic carbons. A key feature is the presence of large carbon-fluorine coupling constants (JC-F).
 - Fluorine-Coupled Carbons: The carbons directly bonded to fluorine (C2 and C4) will show large one-bond coupling constants ($^1\text{JC-F}$) of approximately 230-250 Hz, appearing as doublets.
 - Other Aromatic Carbons: The other carbons (C1, C3, C5, C6) will exhibit smaller two-bond ($^2\text{JC-F}$) or three-bond ($^3\text{JC-F}$) couplings, appearing as doublets, triplets, or doublet of doublets, typically in the range of 3-25 Hz.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides confirmation of key functional groups:

- N-H Stretching: Two distinct, sharp to medium bands are expected in the 3300-3500 cm^{-1} region, characteristic of a primary amine.
- C-N Stretching: A signal in the 1250-1350 cm^{-1} region.
- C-F Stretching: Strong, characteristic bands in the 1100-1300 cm^{-1} region.
- C-Cl Stretching: A band in the 600-800 cm^{-1} region.
- Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS)

Electron Impact (EI-MS) would show a prominent molecular ion (M^+) peak. Due to the natural isotopic abundance of chlorine ($^{35}\text{Cl}:^{37}\text{Cl} \approx 3:1$), a characteristic $\text{M}+2$ peak at approximately one-third the intensity of the M^+ peak is a definitive feature. The exact mass would be 163.0000 for the $\text{C}_6\text{H}_4^{35}\text{ClF}_2\text{N}$ isotope.[3]

Purity Analysis (HPLC/GC)

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A standard reversed-phase HPLC method might involve a C18 column with a mobile phase gradient of acetonitrile and water.

Synthetic Applications & Experimental Protocols

5-Chloro-2,4-difluoroaniline is a versatile intermediate primarily used in reactions involving its nucleophilic amine group, such as amide bond formation and Buchwald-Hartwig amination.[2]
[7]

Strategic Importance in Drug Discovery

The inclusion of fluorine and chlorine atoms is a well-established strategy in medicinal chemistry.

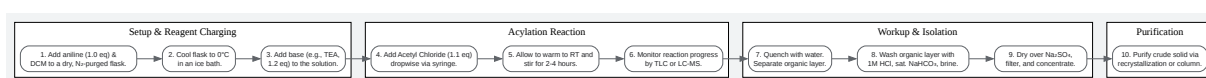
- **Metabolic Stability:** Fluorine atoms, particularly when placed on an aromatic ring, can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.
- **Binding Affinity:** The high electronegativity of fluorine can alter the pKa of the aniline nitrogen and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially enhancing binding affinity and selectivity.
- **Lipophilicity:** Halogen substitution increases lipophilicity, which can improve a molecule's ability to cross cellular membranes.

This compound is a key building block for various pharmaceutical agents, including those targeting HIV and tyrosine kinase inhibitors.[8]

Representative Protocol: Amide Coupling

This protocol describes a standard laboratory procedure for the synthesis of an amide, a common transformation for this reagent. The causality behind each step is explained to provide field-proven insight.

Reaction: Synthesis of N-(5-chloro-2,4-difluorophenyl)acetamide



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Caption: Workflow for a standard amide coupling reaction.

Methodology:

- **Vessel Preparation:** To a dry, oven-baked 250 mL round-bottom flask equipped with a magnetic stir bar, add **5-Chloro-2,4-difluoroaniline** (5.00 g, 30.6 mmol, 1.0 equiv.).

- Rationale: Ensuring all glassware is dry is critical as the acylating agent (acetyl chloride) is highly water-sensitive.
- Inert Atmosphere & Dissolution: Purge the flask with dry nitrogen or argon. Add anhydrous dichloromethane (DCM, 100 mL) via syringe to dissolve the aniline.
 - Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. DCM is a good aprotic solvent that dissolves the reactants without participating in the reaction.
- Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (TEA, 5.1 mL, 36.7 mmol, 1.2 equiv.) dropwise.
 - Rationale: The reaction is exothermic; initial cooling controls the reaction rate. TEA is a non-nucleophilic base used to scavenge the HCl byproduct generated, driving the reaction to completion.
- Reagent Addition: Slowly add acetyl chloride (2.4 mL, 33.7 mmol, 1.1 equiv.) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below 10 °C.
 - Rationale: Dropwise addition prevents a dangerous exotherm. A slight excess of the acylating agent ensures full conversion of the starting aniline.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
 - Rationale: This is a self-validating step. It confirms the reaction is complete before proceeding to the workup, preventing yield loss.
- Workup - Quench & Extraction: Carefully pour the reaction mixture into 100 mL of deionized water in a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
 - Rationale: The water quench hydrolyzes any remaining acetyl chloride and dissolves the triethylamine hydrochloride salt.

- Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
 - Rationale: The HCl wash removes residual triethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes bulk water before drying.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(5-chloro-2,4-difluorophenyl)acetamide.

Conclusion

5-Chloro-2,4-difluoroaniline is a high-value chemical intermediate whose utility is derived from its unique substitution pattern. The presence of both fluorine and chlorine atoms provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of new chemical entities. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

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